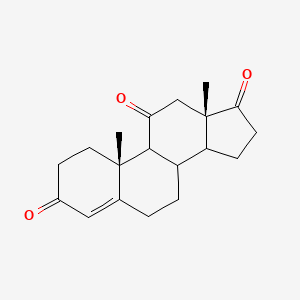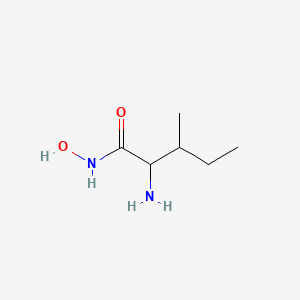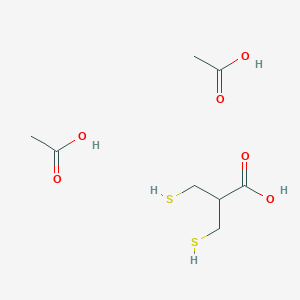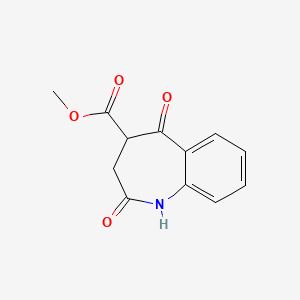
(+)-Adrenosterone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(+)-Adrenosterone is a naturally occurring steroid hormone that is a metabolite of the adrenal hormone dehydroepiandrosterone (DHEA) It is known for its role in the biosynthesis of androgens and estrogens, which are critical for various physiological functions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Adrenosterone typically involves the oxidation of androst-4-ene-3,17-dione. One common method includes the use of oxidizing agents such as chromium trioxide (CrO3) in acetic acid. The reaction conditions often require controlled temperatures and specific pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using similar oxidation processes. The use of biotechnological methods, such as microbial fermentation, is also explored to produce this compound more sustainably and efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
(+)-Adrenosterone undergoes various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Conversion to less oxidized forms.
Substitution: Replacement of functional groups.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Halogenation using halogens like chlorine or bromine in the presence of catalysts.
Major Products Formed
Oxidation: Androstenedione derivatives.
Reduction: Androstanediol derivatives.
Substitution: Halogenated steroids.
Applications De Recherche Scientifique
(+)-Adrenosterone has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various steroid hormones.
Biology: Studied for its role in the endocrine system and its effects on hormone regulation.
Medicine: Investigated for potential therapeutic uses in hormone replacement therapy and treatment of adrenal insufficiency.
Industry: Utilized in the production of steroid-based pharmaceuticals.
Mécanisme D'action
(+)-Adrenosterone exerts its effects by interacting with specific enzymes and receptors in the body. It primarily targets the enzyme 11β-hydroxysteroid dehydrogenase, which is involved in the conversion of cortisone to cortisol. This interaction influences the levels of active glucocorticoids, thereby affecting various physiological processes such as metabolism, immune response, and stress regulation.
Comparaison Avec Des Composés Similaires
(+)-Adrenosterone is compared with other similar compounds like:
Androstenedione: Another steroid hormone involved in the biosynthesis of androgens and estrogens.
Dehydroepiandrosterone (DHEA): A precursor to this compound and other steroid hormones.
Testosterone: A primary male sex hormone with similar biosynthetic pathways.
Uniqueness
This compound is unique due to its specific role in the regulation of glucocorticoid levels and its potential therapeutic applications in managing adrenal-related disorders.
Propriétés
Formule moléculaire |
C19H24O3 |
|---|---|
Poids moléculaire |
300.4 g/mol |
Nom IUPAC |
(10R,13S)-10,13-dimethyl-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,11,17-trione |
InChI |
InChI=1S/C19H24O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h9,13-14,17H,3-8,10H2,1-2H3/t13?,14?,17?,18-,19-/m0/s1 |
Clé InChI |
RZRPTBIGEANTGU-YJVBKCKTSA-N |
SMILES isomérique |
C[C@]12CCC(=O)C=C1CCC3C2C(=O)C[C@]4(C3CCC4=O)C |
SMILES canonique |
CC12CCC(=O)C=C1CCC3C2C(=O)CC4(C3CCC4=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-amino-N-[(3,4-dichlorophenyl)methyl]-3-methylbutanamide](/img/structure/B14791761.png)

![2-chloro-1-(6-chloro-1H-imidazo[1,2-a]pyridin-4-ium-3-yl)-2,2-difluoroethanone;2-chloro-2,2-difluoroacetate](/img/structure/B14791772.png)

![7-[(1S)-1-aminoethyl]-6-bromo-3-methyl-thiazolo[3,2-a]pyrimidin-5-one;(2S)-2-hydroxy-2-phenyl-acetic acid](/img/structure/B14791777.png)
![Ethyl 8,15-dioxo-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-2,4,6-triene-16-carboxylate](/img/structure/B14791786.png)
![(6R,9S,13R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-ol](/img/structure/B14791793.png)
![N'-(4-Methoxybenzylidene)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide](/img/structure/B14791811.png)

![N-(3-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl)-N-methyl-S-phenylthiohydroxylamine](/img/structure/B14791824.png)
![3-(3a,7a-dihydro-1H-indol-3-yl)-4-[2-[2-(dimethylamino)ethoxy]quinazolin-7-yl]pyrrolidine-2,5-dione](/img/structure/B14791832.png)
![3-[(1E)-2-phenylethenyl]cinnoline](/img/structure/B14791843.png)
![tert-butyl N-[1-(2-amino-6-fluorophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B14791851.png)
